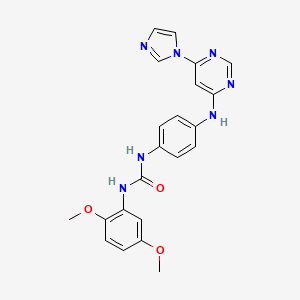

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

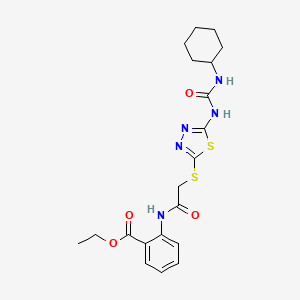

The compound "1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea" is a derivative of diaryl urea, a class of compounds that have gained significant attention in medicinal chemistry due to their potential as anticancer agents. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, the first paper discusses (imidazo[1,2-a]pyrazin-6-yl)ureas and their selective cytostatic activity against non-small cell lung cancer cell lines, particularly in P53-mutant cells . The second paper describes the synthesis and antiproliferative activity of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which were found to be potent inhibitors of various cancer cell lines . The third paper focuses on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with anti-CML activity, highlighting their role in inhibiting the PI3K/AKT signaling pathway .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the formation of a urea linkage between an aryl amine and an isocyanate or carbamate precursor. In the context of the papers provided, the synthesis routes involve key intermediates such as 6-aminoimidazo[1,2-a]pyrazine , and structure-based design principles are applied to optimize the antiproliferative activity of the compounds . The synthesis processes are designed to be simple and efficient, allowing for the generation of a variety of derivatives for structure-activity relationship (SAR) analysis.

Molecular Structure Analysis

The molecular structure of diaryl ureas is characterized by the presence of two aryl groups connected by a urea linkage. The aryl groups can be substituted with various functional groups, which can significantly affect the biological activity of the compounds. For example, the presence of methoxy groups, as seen in the compound of interest, can influence the compound's binding affinity and selectivity towards biological targets . The SAR analysis in the papers suggests that minor modifications to the aryl groups can lead to substantial changes in antiproliferative activity .

Chemical Reactions Analysis

Diaryl ureas can participate in various chemical reactions, primarily due to the reactivity of the urea linkage and the substituents on the aryl rings. The papers do not provide detailed information on the chemical reactions specific to the compounds synthesized, but it can be inferred that the urea linkage may be involved in hydrogen bonding with biological targets, which is a common interaction in drug-receptor binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl ureas, such as solubility, stability, and lipophilicity, are crucial for their biological activity and pharmacokinetic profile. While the papers do not explicitly discuss these properties for the compounds synthesized, it is known that such properties are typically optimized during the drug development process to ensure adequate bioavailability and efficacy . The presence of substituents like methoxy groups can affect these properties by altering the compound's hydrophobicity and ability to cross cell membranes .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The formation of heterocyclic compounds through reactions involving urea derivatives indicates the chemical versatility of these compounds. For instance, N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea has been used to synthesize imidazolidinone, triazinone, and pyrimidinone derivatives, showcasing the utility of urea derivatives in forming a variety of heterocyclic compounds through cyclization reactions (Matsuda, Yamamoto, & Ishii, 1976).

Herbicidal Applications

Urea compounds containing pyrimidine and thiadiazole rings have been synthesized and shown to possess moderate herbicidal activities. This suggests potential agricultural applications for similar urea-based compounds in controlling weeds and improving crop yields (Sheng Zilian, 2014).

Synthesis of Pyrimidine Derivatives

The use of urea derivatives in the synthesis of pyrimidine and related heterocyclic compounds has been demonstrated as an efficient method. This includes the use of specific reagents for the synthesis of pyrimidone and pyrimidine derivatives, highlighting the role of urea derivatives in medicinal chemistry and drug design (Rao, Acharya, Verma, & Kaushik, 2011).

Antimicrobial and Antiproliferative Activities

Compounds containing imidazo[1,2-a]pyridine nucleus have been synthesized and evaluated for their antimicrobial activities. Similarly, novel urea derivatives have been designed and synthesized, demonstrating significant antiproliferative effects against various cancer cell lines. This illustrates the potential therapeutic applications of urea derivatives in the development of new antimicrobial and anticancer agents (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012; Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O3/c1-31-17-7-8-19(32-2)18(11-17)28-22(30)27-16-5-3-15(4-6-16)26-20-12-21(25-13-24-20)29-10-9-23-14-29/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOJUVSUPZZAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,5-dimethoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)

![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)

![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)

![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)